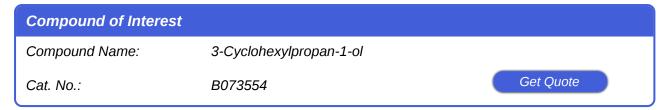




Spectral Data Analysis of 3-Cyclohexylpropan-1ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3- Cyclohexylpropan-1-ol** (CAS No: 1124-63-6), a key intermediate in pharmaceutical and fine chemical synthesis. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **3-Cyclohexylpropan-1-ol**.

¹H NMR (Proton NMR) Spectral Data

Solvent: CDCl3, Frequency: 400 MHz



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.65	Triplet	2H	6.5	-CH ₂ -OH
1.80 - 1.60	Multiplet	5H	-	Cyclohexyl H
1.55 - 1.45	Multiplet	2H	-	-CH2-CH2-OH
1.30 - 1.10	Multiplet	6H	-	Cyclohexyl H
0.95 - 0.80	Multiplet	2H	-	Cyclohexyl H
1.40 (variable)	Singlet	1H	-	-OH

¹³C NMR (Carbon NMR) Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Type	Assignment
63.2	CH ₂	-CH2-OH
37.8	СН	Cyclohexyl CH
34.5	CH ₂	Cyclohexyl CH2
33.3	CH ₂	-CH2-CH2-OH
30.5	CH ₂	Cyclohexyl CH2
26.8	CH ₂	Cyclohexyl CH2
26.5	CH ₂	Cyclohexyl CH2

IR (Infrared) Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3330	Strong, Broad	О-Н	Stretching
2920	Strong	C-H (sp³)	Stretching
2850	Strong	C-H (sp³)	Stretching
1450	Medium	С-Н	Bending
1060	Strong	C-O	Stretching

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity (%)	Proposed Fragment
142	5	[M] ⁺ (Molecular Ion)
124	20	[M - H₂O] ⁺
97	40	[C ₇ H ₁₃] ⁺
83	100	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation) - Base Peak
67	55	[C₅H7] ⁺
55	85	[C ₄ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of **3-Cyclohexylpropan-1-ol**.

Instrumentation: 400 MHz NMR Spectrometer.



Sample Preparation:

- Approximately 10-20 mg of 3-Cyclohexylpropan-1-ol was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- The sample was gently agitated to ensure complete dissolution.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Spectral Width: 200 ppm
- Reference: CDCl3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Cyclohexylpropan-1-ol**.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:



- A small drop of neat **3-Cyclohexylpropan-1-ol** was placed directly onto the ATR crystal.
- The pressure arm was lowered to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 32

• Mode: Transmittance

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Cyclohexylpropan-1-ol**.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

• A dilute solution of **3-Cyclohexylpropan-1-ol** was prepared in dichloromethane.

GC-MS Parameters:

Injection Volume: 1 μL

• Inlet Temperature: 250°C

Carrier Gas: Helium

Ionization Mode: Electron Ionization (EI)

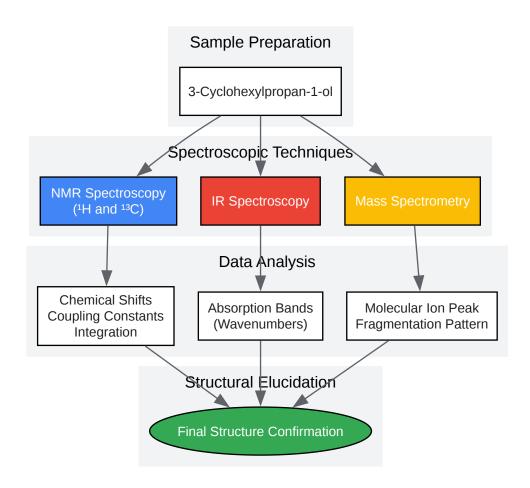
Ionization Energy: 70 eV

Mass Range: m/z 40 - 400



Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Cyclohexylpropan-1-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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